molecular formula C6H12O3 B8754231 1,3-Dioxane-2-ethanol CAS No. 5465-07-6

1,3-Dioxane-2-ethanol

Cat. No. B8754231
Key on ui cas rn: 5465-07-6
M. Wt: 132.16 g/mol
InChI Key: LYTNHFVPHUPKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297408B1

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as close as possible to 100%
CUSTOM
Type
CUSTOM
Details
The 1,3-propanediol may be separated from the water as well
DISTILLATION
Type
DISTILLATION
Details
contained in the product stream by distillation after the hydrogenation
CUSTOM
Type
CUSTOM
Details
However, this distillative separation

Outcomes

Product
Name
Type
product
Smiles
OCCC=O
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCC1OCCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06297408B1

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as close as possible to 100%
CUSTOM
Type
CUSTOM
Details
The 1,3-propanediol may be separated from the water as well
DISTILLATION
Type
DISTILLATION
Details
contained in the product stream by distillation after the hydrogenation
CUSTOM
Type
CUSTOM
Details
However, this distillative separation

Outcomes

Product
Name
Type
product
Smiles
OCCC=O
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCC1OCCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06297408B1

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as close as possible to 100%
CUSTOM
Type
CUSTOM
Details
The 1,3-propanediol may be separated from the water as well
DISTILLATION
Type
DISTILLATION
Details
contained in the product stream by distillation after the hydrogenation
CUSTOM
Type
CUSTOM
Details
However, this distillative separation

Outcomes

Product
Name
Type
product
Smiles
OCCC=O
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCC1OCCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06297408B1

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as close as possible to 100%
CUSTOM
Type
CUSTOM
Details
The 1,3-propanediol may be separated from the water as well
DISTILLATION
Type
DISTILLATION
Details
contained in the product stream by distillation after the hydrogenation
CUSTOM
Type
CUSTOM
Details
However, this distillative separation

Outcomes

Product
Name
Type
product
Smiles
OCCC=O
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCC1OCCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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